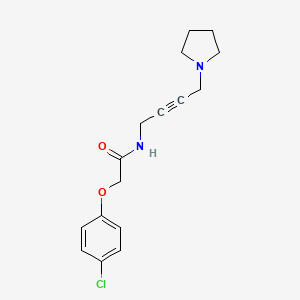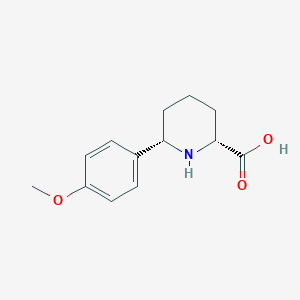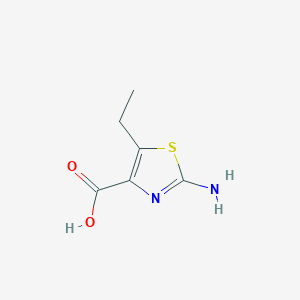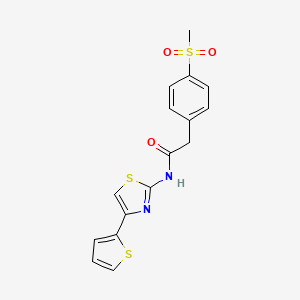
2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CB-13 and has been found to have potential as a cannabinoid receptor agonist.
Scientific Research Applications
Oxidation Reactivity Channels
Research on synthetic routes and chemical oxidation reactions of compounds structurally similar to "2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide" has been documented. Studies involving the oxidation of compounds with peracetic acid, m-chloroperbenzoic acid, and OXONE to generate products characterized by spectroscopic methods and X-ray crystallography highlight the chemical reactivity and potential for generating novel compounds through oxidation processes (Pailloux et al., 2007).
Synthesis of Derivatives
The synthesis of derivatives through dehydration and modification processes, leading to compounds with varied substituents, exemplifies the versatility in chemical synthesis and the potential for creating new molecules with specific properties. These methods offer a foundation for synthesizing compounds with similar structural features to "2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide" and exploring their applications in scientific research (Kavina et al., 2018).
Corrosion Inhibitors
A study on the synthesis and evaluation of new derivatives as corrosion inhibitors demonstrates the application of chemical compounds in protecting materials against corrosion. This research, involving the characterization of compounds and their efficiency in preventing corrosion, suggests potential industrial and scientific applications for structurally similar compounds (Yıldırım & Cetin, 2008).
Crystal Structures and Molecular Interactions
Investigations into the crystal structures and molecular interactions of C,N-disubstituted acetamides provide insights into the arrangement and behavior of molecules in solid form. Understanding these interactions is crucial for the design and development of new materials with desired physical and chemical properties (Narayana et al., 2016).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-14-5-7-15(8-6-14)21-13-16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-13H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNIKNJFDJUPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2392809.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2392814.png)
![N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2392816.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2392821.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)

![7-methyl-N-(3-(methylsulfonamido)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2392824.png)

![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)
